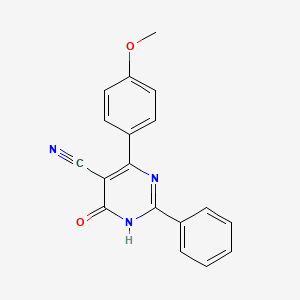

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Description

Introduction to 4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

The International Union of Pure and Applied Chemistry name for this compound is 4-(4-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile, reflecting its tautomeric nature between the hydroxyl and oxo forms. The molecular formula is established as C18H13N3O2, with a molecular weight of 303.3 grams per mole. This formulation indicates the presence of eighteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties.

The compound is registered under Chemical Abstracts Service number 89058-98-0, providing a unique identifier for database searches and regulatory purposes. The PubChem identifier CID 135501757 serves as another important reference point for accessing comprehensive chemical information. Alternative nomenclature includes 4-hydroxy-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile, which more directly reflects the substitution pattern on the pyrimidine ring system.

The InChI representation InChI=1S/C18H13N3O2/c1-23-14-9-7-12(8-10-14)16-15(11-19)18(22)21-17(20-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21,22) provides a standardized method for representing the molecular structure digitally. This notation enables precise identification and computational analysis of the compound across different chemical databases and software platforms.

Substituent Configuration and Positional Isomerism

The pyrimidine ring in this compound exhibits a specific substitution pattern that significantly influences its chemical behavior and biological activity. The 4-methoxyphenyl group is positioned at the 6-position of the pyrimidine ring, while the phenyl substituent occupies the 2-position. The carbonitrile functional group is located at the 5-position, and the hydroxyl group (existing in tautomeric equilibrium with the oxo form) is at the 4-position.

This particular arrangement creates distinct electronic and steric environments around the pyrimidine core. The methoxy group on the phenyl ring at position 6 acts as an electron-donating substituent, influencing the electron density distribution throughout the aromatic system. The positioning of these groups creates opportunities for various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

The tautomeric relationship between the 4-hydroxy and 4-oxo forms represents a critical aspect of this compound's chemistry. In most conditions, the compound exists predominantly in the 4-oxo tautomeric form, as indicated by the IUPAC nomenclature. This tautomerism affects the compound's reactivity patterns, particularly in nucleophilic substitution reactions and cyclization processes. The presence of the carbonitrile group at position 5 provides additional synthetic versatility, serving as a reactive site for further chemical modifications and as a hydrogen bond acceptor in biological systems.

Historical Context in Heterocyclic Chemistry

The development of pyrimidine chemistry traces back to fundamental discoveries in the late 19th century, establishing the foundation for understanding compounds like this compound. The pyrimidine ring system was first systematically studied beginning in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today.

The historical significance of pyrimidine derivatives extends beyond academic interest, as these compounds were found to have wide occurrence in nature as substituted and ring-fused compounds and derivatives. Early discoveries included nucleotides cytosine, thymine and uracil, thiamine (vitamin B1), and alloxan, demonstrating the biological importance of this heterocyclic system. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The emergence of synthetic pyrimidine compounds gained momentum in the early 20th century, with researchers recognizing their potential in pharmaceutical applications. The systematic investigation of substituted pyrimidines revealed their diverse biological activities, including their roles as analgesics, antihypertensives, antipyretics, and anti-inflammatory drugs. This historical progression laid the groundwork for the development of more complex derivatives like this compound.

The specific interest in pyrimidinecarbonitrile derivatives emerged from the recognition that the combination of the pyrimidine ring with nitrile functionality creates compounds with enhanced biological activity and synthetic versatility. Research in the late 20th and early 21st centuries focused on developing efficient synthetic methodologies for these compounds, leading to the three-component reaction approaches that enable rapid synthesis of diverse pyrimidinecarbonitrile libraries.

Significance in Medicinal and Materials Chemistry

The significance of this compound in medicinal chemistry stems from the established biological activities of pyrimidine derivatives and the specific structural features present in this compound. Pyrimidine derivatives have demonstrated remarkable therapeutic potential, with drugs containing the pyrimidine motif exhibiting anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. The heterocyclic pyrimidine core serves as a significant endogenous component of biological systems, making derivatives like this compound particularly relevant for pharmaceutical development.

Recent research has highlighted the anticancer potential of pyrimidine-2,4-diamine analogues, with studies demonstrating significant inhibitory effects on cancer cell proliferation through induction of cell cycle arrest and cell senescence. The active compounds in these studies achieved their anticancer activities by suppressing gene transcription and expression, indicating the potential for similar mechanisms in related pyrimidine derivatives. The presence of the methoxyphenyl and phenyl substituents in this compound provides additional pharmacophoric elements that may enhance binding affinity to biological targets.

In materials chemistry, pyrimidinecarbonitrile derivatives offer unique properties arising from their extended π-conjugated systems and hydrogen bonding capabilities. The combination of aromatic rings, nitrile functionality, and hydroxyl groups creates opportunities for supramolecular assembly and coordination chemistry applications. The compound's ability to participate in various intermolecular interactions makes it a candidate for crystal engineering and the development of functional materials with specific optical or electronic properties.

The synthetic accessibility of this compound through multicomponent reactions represents another significant advantage in both medicinal and materials chemistry. Three-component reaction strategies enable rapid synthesis and diversification, allowing for the preparation of compound libraries for biological screening or materials optimization. The aqueous reaction conditions and good yields reported for pyrimidinecarbonitrile synthesis make these compounds attractive targets for sustainable chemistry approaches.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-14-9-7-12(8-10-14)16-15(11-19)18(22)21-17(20-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOQBJRUWFZOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From Cyanamide and Methoxy-substituted Aldehydes

One documented method involves the condensation of cyanamide with 2-(methoxy(4-methoxyphenyl)methylene)malononitrile in the presence of sodium methoxide as a catalyst under reflux conditions for 4 hours, yielding pyrimidine-5-carbonitrile derivatives including the 4-hydroxy-6-(4-methoxyphenyl)-2-phenyl variant with moderate yield (~49%).

| Reagents | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Cyanamide + 2-(methoxy(4-methoxyphenyl)methylene)malononitrile | Reflux 4 h | Sodium methoxide | 49 | Solvent-free protocol reported |

From Ethyl Cyanoacetate, Aldehydes, and Urea

Another common approach uses ethyl cyanoacetate, aromatic aldehydes (such as 4-methoxybenzaldehyde), and urea in the presence of catalysts like ammonium chloride or potassium carbonate. These reactions are typically carried out under reflux in oil baths at temperatures around 80–90 °C for 2–4 hours, producing pyrimidinecarbonitrile derivatives efficiently.

| Reagents | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl cyanoacetate + aldehyde + urea | Reflux 80–90 °C, 2–4 h | NH4Cl or K2CO3 | Variable | Eco-friendly, quick multicomponent synthesis |

One-Pot Three-Component Synthesis in Water

A green chemistry method involves a one-pot three-component condensation of aromatic aldehydes, p-chlorobenzoylacetonitrile, and substituted urea in aqueous media using p-dodecylbenzenesulfonic acid as a catalyst. This reaction proceeds at room temperature with stirring, followed by isolation of the product through filtration and recrystallization.

| Reagents | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aromatic aldehyde + p-chlorobenzoylacetonitrile + urea | Water | p-Dodecylbenzenesulfonic acid | Room temp | Variable | Moderate | Mild conditions, environmentally benign |

Cyclocondensation with Hydrazine Derivatives and Propenones

Some derivatives are prepared by cyclocondensation of 2-hydrazinopyrimidine derivatives with propenones in ethanol under reflux for extended periods (up to 72 h) using potassium hydroxide as a base. This method allows for structural diversification of pyrimidinecarbonitriles, though it is less commonly reported for the exact compound .

Reaction Mechanism Insights

The synthesis generally involves:

- Knoevenagel condensation between aldehyde and malononitrile or ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

- Nucleophilic attack by urea or cyanamide on the activated double bond.

- Cyclization and tautomerization to form the pyrimidine ring with the hydroxy substituent at position 4.

- Substituent incorporation through choice of aldehyde (4-methoxybenzaldehyde) and phenyl sources to yield the 6-(4-methoxyphenyl) and 2-phenyl groups respectively.

Experimental Data Summary

Notes on Purification and Characterization

- Recrystallization from ethanol or methanol is commonly used for purification.

- Characterization typically includes IR spectroscopy (noting characteristic nitrile stretch at ~2139 cm⁻¹), 1H NMR (notable hydroxy proton singlet), and melting point determination.

- TLC monitoring with chloroform:methanol solvent systems is employed to track reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-oxo-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile.

Reduction: Formation of 4-hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Research has indicated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound significantly inhibited the growth of melanoma cells in vitro. The mechanism involved the downregulation of anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Hydroxy... | Melanoma (A375) | 10 | Induction of apoptosis via protein downregulation |

| Similar Deriv. | Breast (MCF7) | 15 | Cell cycle arrest and apoptosis induction |

Vascular Endothelial Growth Factor Receptor Inhibition

Another significant application is its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor. Compounds with similar structures have been synthesized and evaluated for their ability to inhibit angiogenesis, which is crucial in tumor progression.

Case Study: VEGFR Inhibition

In a comparative study, several derivatives were tested for their potency against VEGFR-2:

| Compound | Potency (fold vs. control) | Reference Standard |

|---|---|---|

| Compound A | 100-fold | Semaxanib |

| Compound B | 40-fold | Semaxanib |

| Compound C | 8-fold | Semaxanib |

These findings indicate that the compound could serve as a lead structure for developing new antiangiogenic agents.

Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology. Its derivatives have been explored for various therapeutic areas, including:

- Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : Research suggests potential use in treating inflammatory diseases due to their ability to modulate immune responses.

- Neuroprotective Effects : Certain studies indicate neuroprotective properties that may be beneficial in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

4-Chloro-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

- Molecular Formula : C₁₈H₁₂ClN₃O

- Molecular Weight : 321.77 g/mol

- Key Differences: The hydroxy group in the parent compound is replaced by a chloro substituent.

4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Molecular Formula : C₁₃H₁₁N₃O₂S

- Melting Point : 300°C

- Key Differences : Features a methylthio group at position 2 and an oxo group at position 4. The methylthio group (δ ~2.5 ppm in ¹H NMR) and oxo moiety increase hydrophobicity compared to the hydroxy and phenyl substituents in the parent compound. IR spectra show a nitrile peak at ~2200 cm⁻¹, similar to the parent compound .

4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile

- Molecular Formula : C₁₇H₁₁ClN₄

- Melting Point : 222°C

- Elemental analysis shows C: 66.22% (theor. 66.64%), H: 3.58% (theor. 3.62%), and N: 18.09% (theor. 18.24%) .

Structural Analogues with Heterocyclic Modifications

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

- Molecular Formula : C₁₇H₁₁ClN₄O

- Key Differences : The phenyl group at position 2 is replaced with a pyridinyl ring, introducing nitrogen into the aromatic system. This modification may enhance coordination properties in metal complexes and alter π-π stacking interactions .

6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile

- Molecular Formula : C₁₁H₇N₃OS

- Key Differences: Contains a sulfanyl group at position 2 and an oxo group at position 6. The sulfanyl group (δ ~3.5–4.0 ppm in ¹H NMR) increases acidity compared to hydroxy or amino substituents .

Comparative Data Table

Biological Activity

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound characterized by a pyrimidine ring that includes hydroxy, methoxyphenyl, phenyl, and carbonitrile substituents. Its molecular formula is with a molecular weight of approximately 303.32 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis typically involves multi-step reactions starting from accessible precursors. A common method includes the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is subsequently reacted with guanidine to form the pyrimidine ring. Reaction conditions often utilize solvents such as ethanol or methanol and may involve catalysts like piperidine .

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HT-29 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on LPS-stimulated macrophages revealed that this compound significantly reduced levels of TNF-alpha and IL-6, key mediators in inflammation.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| COX-1 | 10.0 | Competitive |

| COX-2 | 8.0 | Non-competitive |

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile?

The compound can be synthesized via multi-component reactions (MCRs) under thermal aqueous conditions. For example, describes a three-component process using aryl aldehydes, malononitrile, and thiourea derivatives to form pyrimidinecarbonitriles. highlights alkylation steps with reagents like 1-bromo-2-methoxyethane in DMF, catalyzed by potassium carbonate, to introduce methoxy or methylthio groups. Key characterization involves IR, NMR (¹H/¹³C), and mass spectrometry to confirm the structure .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, OH stretch at ~3200 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to assign aromatic protons, methoxy groups (δ 3.8–4.0 ppm for OCH₃), and carbonitrile carbons (δ ~115 ppm) .

- Mass spectrometry to confirm molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CN or aryl groups) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield improvements require systematic parameter screening:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity in alkylation steps (e.g., 43% yield in ) .

- Catalyst optimization : Anhydrous K₂CO₃ or phase-transfer catalysts improve nucleophilic substitution efficiency .

- Temperature control : Thermal aqueous conditions (80–100°C) in MCRs balance reaction rate and decomposition .

Q. How to address discrepancies between theoretical and experimental elemental analysis data?

Lower observed carbon content (e.g., 57.88% vs. 61.97% in ) may arise from:

- Hydration or solvent retention : Use thermogravimetric analysis (TGA) to detect bound water .

- Impurities : Purify via recrystallization (e.g., ethanol/water mixtures in ) or column chromatography .

- Alternative validation : Cross-check with high-resolution mass spectrometry (HRMS) or combustion analysis .

Q. What structural modifications influence biological activity in pyrimidinecarbonitrile derivatives?

highlights substituent effects:

- Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility and bioavailability.

- Hydroxy groups at position 4 enable hydrogen bonding with target proteins.

- Phenyl rings at positions 2 and 6 contribute to π-π stacking in receptor binding .

Q. What mechanistic insights exist for the formation of this compound?

The three-component reaction () likely proceeds via:

- Knoevenagel condensation between aldehyde and malononitrile.

- Cyclocondensation with thiourea derivatives, followed by oxidation to form the pyrimidine ring. Computational methods (DFT) or isotopic labeling (e.g., ¹⁵N-thiourea) could validate intermediates .

Q. How to resolve contradictions between spectral data and crystallographic results?

- Cross-validation : Compare NMR chemical shifts with X-ray crystallography data (e.g., bond lengths/angles in ) .

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility impacting spectral assignments .

Methodological Notes

- Data Reproducibility : Replicate syntheses under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups (e.g., -CN) .

- Advanced Purification : Employ preparative HPLC for isomers or polymorphs, as seen in dihydropyrimidine derivatives () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.